(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol
Overview
Description
(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a bromopyridine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyridine and (S)-pyrrolidin-3-ol.
Reaction Conditions: The reaction may involve nucleophilic substitution, where the pyrrolidine ring is introduced to the bromopyridine under basic conditions.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine or pyrrolidine derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-3-one derivatives, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Chloropyridin-2-yl)pyrrolidin-3-ol: Similar structure with a chlorine atom instead of bromine.
(S)-1-(5-Fluoropyridin-2-yl)pyrrolidin-3-ol: Contains a fluorine atom in place of bromine.
(S)-1-(5-Methylpyridin-2-yl)pyrrolidin-3-ol: Features a methyl group instead of bromine.
Uniqueness
(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets.
Biological Activity
(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring substituted with a 5-bromopyridine moiety, which may influence its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₁₁BrN₂O, with a molecular weight of approximately 243.10 g/mol. The presence of the bromine atom and the hydroxyl group at specific positions contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The bromopyridine moiety can engage in hydrogen bonding and π-stacking interactions, potentially modulating the activity of target proteins. The pyrrolidine ring enhances the compound's stability and solubility, facilitating its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For example, pyrrolidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Compound | MIC against S. aureus | MIC against E. coli |
---|---|---|
This compound | TBD | TBD |
2,6-dipiperidino-1,4-dibromobenzene | 0.0039 mg/mL | 0.025 mg/mL |
Anticancer Activity
This compound has been explored for its potential anticancer properties. Initial studies suggest that it may inhibit certain cancer cell lines by disrupting cell cycle progression and inducing apoptosis through interaction with key signaling pathways.
Study on Antiparasitic Activity
A notable study investigated the antiparasitic effects of similar pyrrolidine derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. The results indicated that modifications in the bromine substitution pattern significantly affected the compounds' potency against this parasite .
Structure–Activity Relationship (SAR) Studies
SAR studies have revealed that varying the position of substituents on the pyridine ring can lead to substantial changes in biological activity. For instance, compounds with different halogen substitutions displayed varying degrees of receptor affinity and enzyme inhibition, highlighting the importance of structural optimization in drug design .
Properties
IUPAC Name |
(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRFQXQWZRXLBR-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653110 | |
Record name | (3S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946002-90-0 | |
Record name | (3S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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